tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and several functional groups including a benzyloxy group, a hydroxyl group, and a ketone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. The synthetic route often includes the protection of functional groups, formation of the pyrrolidine ring, and introduction of the tert-butyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions. For example, the hydroxyl and ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyloxy group may also play a role in modulating the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds include other tert-butyl esters and pyrrolidine derivatives. Compared to these compounds, tert-butyl (S)-2-((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1R,2S)-1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTMTCBOXNAACY-BHYGNILZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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